molecular formula C21H21ClN4O B2905311 3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2034445-07-1

3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2905311
CAS No.: 2034445-07-1
M. Wt: 380.88
InChI Key: ALOUHCKPAJHSRB-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a chlorophenyl group, a triazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the chlorophenyl group to the pyrrolidine-triazole intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.

    Materials Science: Its unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving triazole and pyrrolidine-containing molecules.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.

    3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)butan-1-one: Similar structure but with an extended carbon chain.

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-18-8-4-5-16(13-18)9-10-21(27)25-12-11-19(14-25)26-15-20(23-24-26)17-6-2-1-3-7-17/h1-8,13,15,19H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOUHCKPAJHSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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